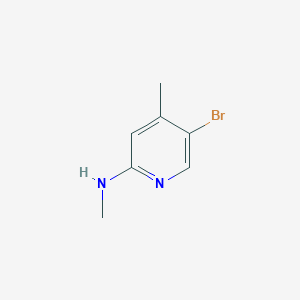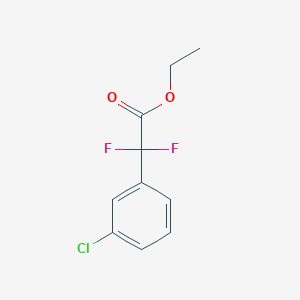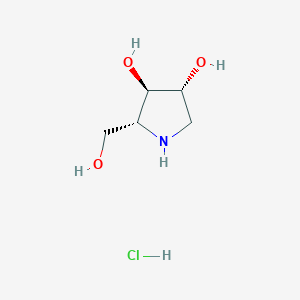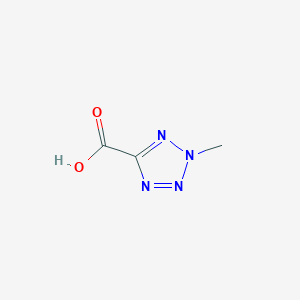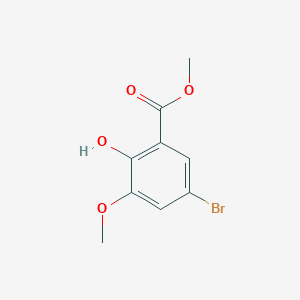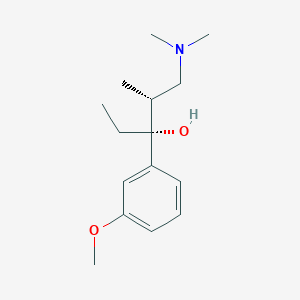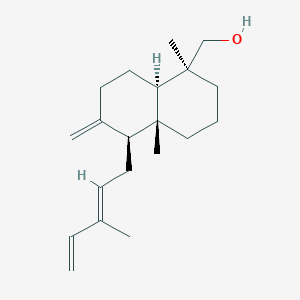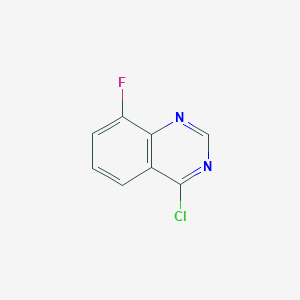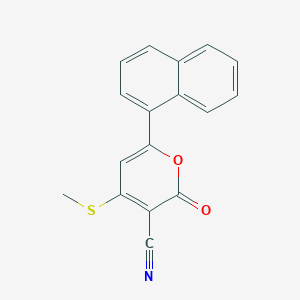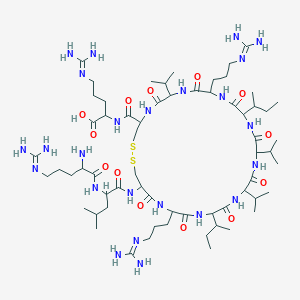
バクテニシン
概要
説明
Bactenecin is a potent antimicrobial peptide isolated from bovine neutrophils . It inhibits the growth of bacteria and yeast, and kills the fungus Trichophyton rubrum . Bactenecin increases membrane permeability and inhibits the growth and biofilm formation of B. pseudomallei .
Synthesis Analysis
Bactenecin is synthesized by solid-phase peptide synthesis . It inhibits the growth of Escherichia coli and Staphylococcus aureus at the same concentration reported for the peptide purified from bovine neutrophils .Molecular Structure Analysis
High-quality images of the 3D molecular structure of Bactenecin have been created .Chemical Reactions Analysis
Bacteriocins are characterized by a wide variety of chemical structures and mechanisms of action . They take into account structural features and biosynthetic pathways of bacteriocins, as well as the phylogenetic affiliation of their producing organisms .Physical And Chemical Properties Analysis
The biological activity of antimicrobial peptides like Bactenecin is linked to their physicochemical properties, such as net charge, hydrophobicity, amphipathy and so on .科学的研究の応用
バクテニシン:科学研究における応用の包括的な分析
食品マイクロバイオームのモジュレーション: バクテニシンは、食品のマイクロバイオームを変えて食品の安全保障、安全性、品質を向上させる可能性を示しています。 その応用は、様々な食品製品中の有害微生物の増殖を制御するのに役立ちます .
抗菌性食品包装: バクテニシンを組み込んだ革新的な抗菌性包装フィルムは、乳製品におけるリステリア・モノサイトゲネスや黄色ブドウ球菌などの病原菌による汚染を防ぎ、食品保存を強化できます .
バイオサニタイザーと抗バイオフィルム剤: バクテニシンの抗菌特性は、バイオサニタイザーとして、そしてバイオフィルムの形成を防ぐために使用できるため、食品加工や医療環境における衛生基準の維持に不可欠です .
収穫前後の生物的防除: この化合物は、収穫の前後に生物的防除剤として使用して、作物を微生物による腐敗から守り、その結果、保存期間を延ばし、収穫後の損失を削減することができます .
機能性食品開発: バクテニシンは、機能性食品に組み込むことで、基本的な栄養素を超えた健康上のメリット、例えば腸の健康の向上や免疫力の強化を提供することができます .
持続可能な養殖における成長促進: 養殖におけるその応用は、養殖の慣行の持続可能性を確保しながら、水生生物の成長を促進するために研究されています .
医療における応用: バクテニシンは、特に抗生物質耐性を招くことなく感染症を治療するための抗菌剤としての可能性について調査されています .
8. 家畜とヒトの感染症治療 天然の抗菌性ペプチドとして、バクテニシンは抗生物質よりも毒性が低いと考えられており、家畜とヒトの両方における感染症治療の有効性について研究されています .
作用機序
Target of Action
Bactenecin, an antimicrobial peptide, primarily targets bacteria, particularly Gram-negative bacteria . It is ribosomally synthesized by both Gram-negative and Gram-positive bacteria, as well as by archaea . Bactenecin is usually active against phylogenetically related bacteria, providing a competitive advantage to their producers in the natural bacterial environment .
Mode of Action
Bactenecin interacts with negatively charged bacterial cell membranes . This interaction results in the destruction of cell membrane integrity by increasing membrane permeability and changing transmembrane potential . The disruption of the cell membrane leads to cell death .
Biochemical Pathways
It is known that bactenecin disrupts the cell wall biosynthesis of its target bacteria or forms a pore in their membranes . This disruption of the cell wall and membrane integrity is a key aspect of its antimicrobial activity .
Pharmacokinetics
It is known that the antimicrobial activity of bactenecin and its derivatives is maintained under physiological salt and heat conditions .
Result of Action
The primary result of Bactenecin’s action is the death of targeted bacterial cells . This is achieved through the disruption of cell membrane integrity, leading to increased membrane permeability and changes in transmembrane potential . The antimicrobial activity of Bactenecin and its derivatives is higher than that of many traditional antibiotics .
Action Environment
The action of Bactenecin is influenced by environmental factors such as salt and heat conditions . Its antimicrobial activity is maintained under physiological salt and heat conditions
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Bactenecin interacts with various biomolecules, primarily through its interaction with negatively charged bacterial cell membranes . The peptide’s antimicrobial activity is linked to its physicochemical properties, such as net charge and hydrophobicity . The interaction with the cell membrane leads to an increase in membrane permeability and a change in transmembrane potential, ultimately leading to cell death .
Cellular Effects
Bactenecin exerts a wide range of effects on various types of cells. It has been shown to have a high antimicrobial activity against food-pathogens . The peptide interacts with the cell membranes of these pathogens, disrupting their integrity and leading to cell death .
Molecular Mechanism
The molecular mechanism of Bactenecin involves its interaction with the bacterial cell membrane. The peptide binds to the negatively charged cell membrane, leading to an increase in membrane permeability and a change in the transmembrane potential . This disruption of the cell membrane integrity results in cell death .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Bactenecin in laboratory settings are limited, it is known that the antimicrobial activity of Bactenecin and its derivatives is maintained under physiological salt and heat conditions .
Dosage Effects in Animal Models
Specific studies on the dosage effects of Bactenecin in animal models are currently limited. Amps like Bactenecin are being explored for their potential use in animal production due to their antimicrobial and immunomodulatory roles .
Metabolic Pathways
It is known that AMPs like Bactenecin play a crucial role in the innate immune systems of many organisms .
Transport and Distribution
It is known that AMPs like Bactenecin can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Subcellular Localization
It is known that AMPs like Bactenecin can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
特性
IUPAC Name |
2-[[28-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-13,22-di(butan-2-yl)-10,25-bis[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24,27-octaoxo-7,16,19-tri(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H118N24O13S2/c1-13-34(11)46-57(97)78-38(21-17-25-75-62(69)70)49(89)83-43(31(5)6)54(94)82-42(53(93)79-39(59(99)100)22-18-26-76-63(71)72)29-102-101-28-41(81-51(91)40(27-30(3)4)80-48(88)36(64)19-15-23-73-60(65)66)52(92)77-37(20-16-24-74-61(67)68)50(90)86-47(35(12)14-2)58(98)85-44(32(7)8)55(95)84-45(33(9)10)56(96)87-46/h30-47H,13-29,64H2,1-12H3,(H,77,92)(H,78,97)(H,79,93)(H,80,88)(H,81,91)(H,82,94)(H,83,89)(H,84,95)(H,85,98)(H,86,90)(H,87,96)(H,99,100)(H4,65,66,73)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHISNKCGUDDGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(C)C)CCCN=C(N)N)C(C)CC)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H118N24O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1483.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116229-36-8 | |
| Record name | Bactenecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116229368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bactenecin exert its antimicrobial activity?
A1: Bactenecin, a cathelicidin-derived antimicrobial peptide, primarily targets bacterial membranes. While both monomeric and homodimeric forms exhibit bactericidal effects, their mechanisms differ. Monomeric bactenecin penetrates the bacterial membrane, potentially targeting intracellular components []. In contrast, homodimeric bactenecin forms pores in bacterial membranes, leading to rapid depolarization and cell death [].
Q2: What are the downstream effects of Bactenecin's interaction with bacterial membranes?
A2: Bactenecin's membrane interaction leads to increased permeability in both the outer and inner membranes of Gram-negative bacteria like Escherichia coli. This causes leakage of cellular components, inhibition of respiration, a drop in ATP levels, and a decline in macromolecular biosynthesis, ultimately resulting in bacterial death [].
Q3: Does Bactenecin have any intracellular targets?
A3: Yes, recent research suggests that Bactenecin, similar to other proline-rich antimicrobial peptides (PrAMPs), can target bacterial ribosomes. It binds to the ribosome with higher affinity than previously identified targets like DnaK []. This binding inhibits protein synthesis by interfering with tRNA binding and nascent peptide translocation [].
Q4: What is the molecular formula and weight of Bactenecin?
A4: Bactenecin exists in several forms. Bactenecin 7, for example, has a molecular formula of C277H465N83O73S2 and a molecular weight of 6953.6 g/mol []. The exact formula and weight vary depending on the specific Bactenecin variant and its post-translational modifications.
Q5: What spectroscopic techniques are used to characterize Bactenecin's structure?
A6: Circular dichroism (CD) spectroscopy is commonly used to determine the secondary structure of Bactenecin in different environments [, , , ]. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, especially for smaller fragments of Bactenecin [].
Q6: How do modifications to Bactenecin's structure affect its activity?
A6: Numerous studies have explored the SAR of Bactenecin:
- Dimerization: Dimerization significantly enhances Bactenecin's antimicrobial activity and salt resistance [, ].
- Disulfide Bond: The disulfide bond in cyclic Bactenecin is crucial for its activity against Gram-negative bacteria. Linear analogs show reduced activity against these bacteria but maintain activity against Gram-positive bacteria [].
- N-terminal Region: The N-terminal region, particularly the arginine-rich segment, is essential for both antimicrobial and cell-penetrating properties of Bactenecin. Shortening this region or modifying the arginine residues can drastically affect these activities [, ].
- Hydrophobicity: Increasing hydrophobicity, for example, by adding tryptophan residues, generally enhances antimicrobial activity but can also increase cytotoxicity [, , ].
Q7: What factors can affect Bactenecin's stability?
A7: Bactenecin's stability can be affected by factors such as:
- Proteases: Bactenecin's proform (proBactenecin) is susceptible to cleavage by proteases like neutrophil elastase, which releases the mature, active peptide [].
- Temperature: While Bactenecin generally shows good thermal stability, prolonged exposure to high temperatures may lead to degradation [].
Q8: What formulation strategies can improve Bactenecin's stability or bioavailability?
A8: Although not extensively explored for Bactenecin specifically, common strategies for improving peptide stability and bioavailability include:
- Cyclization: Introducing a cyclic structure, often through a disulfide bond, can enhance resistance to enzymatic degradation [, ].
- Amino Acid Substitution: Replacing susceptible amino acids with non-natural or D-amino acids can increase resistance to proteolysis [].
Q9: Has Bactenecin shown efficacy in any in vivo models?
A9: Yes, Bactenecin has shown promising results in several in vivo models:
- Zebrafish Embryo Model: Bactenecin acts as a potent chemoattractant for macrophages and neutrophils in zebrafish embryos infected with Mycobacterium marinum, demonstrating its ability to modulate the immune response in vivo [].
- Murine Model of Vaccination: While not a strong adjuvant for antibody production, Bactenecin enhances cell-mediated immunity and increases IFNγ secretion when co-administered with mycobacterial antigens, suggesting potential as a vaccine adjuvant [].
- Murine Ehrlich Ascites Carcinoma Model: A structural analog of Bactenecin with enhanced tumor selectivity showed antitumor effects in vivo, highlighting its potential for cancer therapy [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





